molecular formula C8H5ClF2O3 B13592382 3-Chloro-2,6-difluoromandelic acid

3-Chloro-2,6-difluoromandelic acid

Cat. No.: B13592382
M. Wt: 222.57 g/mol
InChI Key: VSBLWJOHTSXNQE-UHFFFAOYSA-N
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Description

3-Chloro-2,6-difluoromandelic acid: is an organic compound characterized by the presence of chlorine and fluorine atoms attached to a mandelic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,6-difluoromandelic acid typically involves the introduction of chlorine and fluorine atoms onto the mandelic acid structure. One common method is through the halogenation of mandelic acid derivatives using reagents such as chlorine and fluorine sources under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the halogenation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using specialized equipment to ensure safety and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2,6-difluoromandelic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: 3-Chloro-2,6-difluoromandelic acid is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving halogenated aromatic compounds.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-2,6-difluoromandelic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and specificity, affecting its biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

  • 3-Chloro-2,6-difluorophenylboronic acid
  • 3-Chloro-2,6-difluorobenzoic acid
  • 3-Chloro-2,6-difluorophenol

Comparison: Compared to these similar compounds, 3-Chloro-2,6-difluoromandelic acid is unique due to its mandelic acid backbone, which imparts different chemical and biological properties

Properties

Molecular Formula

C8H5ClF2O3

Molecular Weight

222.57 g/mol

IUPAC Name

2-(3-chloro-2,6-difluorophenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H5ClF2O3/c9-3-1-2-4(10)5(6(3)11)7(12)8(13)14/h1-2,7,12H,(H,13,14)

InChI Key

VSBLWJOHTSXNQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)C(C(=O)O)O)F)Cl

Origin of Product

United States

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